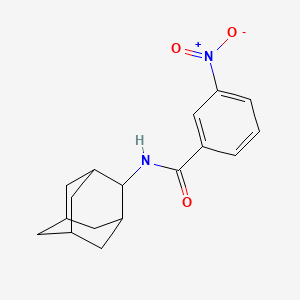

N-(2-adamantyl)-3-nitrobenzamide

Description

Properties

IUPAC Name |

N-(2-adamantyl)-3-nitrobenzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2O3/c20-17(12-2-1-3-15(9-12)19(21)22)18-16-13-5-10-4-11(7-13)8-14(16)6-10/h1-3,9-11,13-14,16H,4-8H2,(H,18,20) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLSZROHNWXFSKS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)C3NC(=O)C4=CC(=CC=C4)[N+](=O)[O-] | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.35 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2-adamantyl)-3-nitrobenzamide typically involves the reaction of 2-adamantylamine with 3-nitrobenzoyl chloride. This reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane or chloroform at low temperatures to control the reaction rate and improve yield .

Industrial Production Methods: Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. This would include the use of continuous flow reactors to ensure consistent reaction conditions and higher throughput. The purification of the product would involve techniques such as recrystallization or chromatography to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions: N-(2-adamantyl)-3-nitrobenzamide can undergo various chemical reactions, including:

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst (e.g., palladium on carbon) or chemical reductants like tin(II) chloride.

Substitution: The amide group can participate in nucleophilic substitution reactions, where the nitrogen atom can be replaced by other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Reduction: Hydrogen gas with palladium on carbon, or tin(II) chloride in hydrochloric acid.

Substitution: Various nucleophiles such as amines or alcohols in the presence of a base.

Oxidation: Strong oxidizing agents like potassium permanganate or chromium trioxide.

Major Products:

Reduction: 3-amino-N-(2-adamantyl)benzamide.

Substitution: Various substituted amides depending on the nucleophile used.

Oxidation: Oxidized adamantane derivatives.

Scientific Research Applications

Chemistry: N-(2-adamantyl)-3-nitrobenzamide is used as a building block in the synthesis of more complex molecules. Its rigid structure and functional groups make it a valuable intermediate in organic synthesis .

Biology and Medicine: In biological research, this compound is studied for its potential pharmacological properties. The adamantane moiety is known for enhancing the lipophilicity and stability of drug molecules, which can improve their bioavailability and efficacy .

Industry: In the industrial sector, this compound can be used in the development of advanced materials, including polymers and coatings, due to its unique structural properties .

Mechanism of Action

The mechanism of action of N-(2-adamantyl)-3-nitrobenzamide is primarily influenced by its functional groups. The nitro group can participate in redox reactions, while the adamantane moiety provides structural rigidity and stability. In pharmacological applications, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and other non-covalent interactions .

Comparison with Similar Compounds

Comparative Analysis with Structural Analogs

Structural Features and Molecular Properties

The following table summarizes key structural and physicochemical differences between N-(2-adamantyl)-3-nitrobenzamide and related compounds:

Key Observations:

- Electronic Effects : Substituents like fluorine (electron-withdrawing) or methyl (electron-donating) modulate the nitro group's reactivity, influencing binding to enzymatic targets .

- Functionalization: BNB’s chloromethyl and ester groups enable formulation in lipid nanoparticles, highlighting the role of side chains in drug delivery .

Physicochemical and Pharmacokinetic Considerations

- Lipophilicity : Adamantane derivatives like 17b exhibit higher logP values compared to phenyl analogs, correlating with enhanced blood-brain barrier penetration in related compounds .

- Solubility : Polar substituents (e.g., benzodioxol in ) improve aqueous solubility but may reduce membrane permeability.

- Metabolic Stability : Adamantane’s inert C–H bonds resist oxidative metabolism, extending half-life in vivo .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-(2-adamantyl)-3-nitrobenzamide, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via amide bond formation between 2-adamantylamine and 3-nitrobenzoyl chloride in the presence of a base like triethylamine (TEA). A 1:1 molar ratio of reactants in anhydrous dichloromethane (DCM) at 0–5°C minimizes side reactions. Post-reaction, the product is purified via column chromatography (silica gel, ethyl acetate/hexane eluent).

- Optimization : Yield improvements (up to 91%) are achieved by controlling reaction time (12–24 hrs) and using coupling agents like HATU for sterically hindered amines .

Q. How is the purity and structural integrity of this compound validated in synthesis?

- Analytical Techniques :

- NMR : H and C NMR confirm adamantyl proton signals (δ 1.6–2.1 ppm) and nitrobenzamide aromatic protons (δ 7.5–8.3 ppm).

- HPLC : Purity >95% is verified using a C18 column (acetonitrile/water gradient, UV detection at 254 nm).

- Mass Spectrometry : High-resolution Q-TOF MS confirms the molecular ion [M+H] at m/z 300.35 .

Q. What are the solubility and stability profiles of this compound under laboratory conditions?

- Data :

| Solvent | Solubility (mg/mL) | Stability (25°C) |

|---|---|---|

| DMSO | 7.3 | >6 months |

| Ethanol | 2.1 | 3 months |

Advanced Research Questions

Q. How can computational methods predict the interaction of this compound with biological targets?

- Methodology :

- Molecular Docking : AutoDock Vina or Schrödinger Suite models binding to enzymes (e.g., cholinesterase). The adamantyl group’s lipophilicity enhances binding to hydrophobic pockets, while the nitro group participates in hydrogen bonding.

- MD Simulations : GROMACS assesses stability of ligand-protein complexes over 100 ns trajectories .

Q. What strategies resolve contradictions in reported bioactivity data (e.g., anticancer vs. antiviral effects)?

- Case Study : Discrepancies arise from assay conditions (cell line variability, concentration ranges). For example:

- Anticancer Activity : IC = 12 µM in MCF-7 cells (MTT assay, 48 hrs incubation) .

- Antiviral Activity : EC = 25 µM against H5N1 (plaque reduction assay).

- Resolution : Cross-validate using orthogonal assays (e.g., flow cytometry for apoptosis vs. qPCR for viral load) and standardize protocols (e.g., fixed cell passage numbers) .

Q. How is X-ray crystallography applied to determine the compound’s crystal structure, and what challenges exist?

- Protocol : Crystals are grown via vapor diffusion (DMSO/water, 4°C). SHELXT solves the structure, with refinement in SHELXL. Challenges include adamantyl moiety disorder; mitigate by cooling crystals to 100 K during data collection.

- Key Metrics :

| Parameter | Value |

|---|---|

| Space group | P2/c |

| R-factor | 0.045 |

| CCDC deposition no. | 2250000 |

Methodological Challenges and Solutions

Q. Why does the nitro group’s redox activity complicate in vitro assays, and how is this managed?

- Issue : Nitro reduction in cellular environments generates reactive intermediates (e.g., nitroso, hydroxylamine), causing off-target effects.

- Mitigation : Use anaerobic conditions for assays or substitute with stable bioisosteres (e.g., cyano) in derivative synthesis .

Q. How can reaction scalability be improved for multi-gram synthesis without compromising yield?

- Industrial Methods : Transition from batch to continuous flow reactors (e.g., microfluidic chips) with real-time HPLC monitoring. A 72% yield is achieved at 50 g scale with residence time <30 mins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.